molecular formula C12H26S B11727176 5-Propylnonane-5-thiol

5-Propylnonane-5-thiol

Cat. No.: B11727176
M. Wt: 202.40 g/mol
InChI Key: BGQHJKADBZPYGJ-UHFFFAOYSA-N
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Description

5-Propylnonane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions due to the high nucleophilicity of sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, followed by hydrolysis of the intermediate isothiouronium salt to yield the thiol. For 5-Propylnonane-5-thiol, the synthetic route would involve the reaction of 5-propylnonane with thiourea under nucleophilic substitution conditions .

Industrial Production Methods

Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a sulfur source is common due to its convenience and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Propylnonane-5-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides, thiourea.

Major Products Formed

Scientific Research Applications

5-Propylnonane-5-thiol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propylnonane-5-thiol involves its ability to act as a nucleophile due to the presence of the SH group. This allows it to participate in various chemical reactions, including nucleophilic substitution and thiol-disulfide exchange. The sulfur atom in the thiol group can stabilize negative charges, making it highly reactive in these processes .

Comparison with Similar Compounds

Similar Compounds

    Nonane, 5-propyl-: Similar in structure but lacks the thiol group.

    3,5-diethyloctane: Another branched alkane with similar molecular weight but different branching.

    2,4-dimethyldecane: A branched alkane with different substituents.

Uniqueness

5-Propylnonane-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties compared to other similar alkanes. The thiol group makes it highly nucleophilic and capable of participating in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H26S

Molecular Weight

202.40 g/mol

IUPAC Name

5-propylnonane-5-thiol

InChI

InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3

InChI Key

BGQHJKADBZPYGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(CCCC)S

Origin of Product

United States

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